molecular formula C8H10N2 B563824 (1,8-13C2)oct-4-enedinitrile CAS No. 1185245-34-4

(1,8-13C2)oct-4-enedinitrile

Cat. No.: B563824
CAS No.: 1185245-34-4
M. Wt: 136.167
InChI Key: IEJCIJGHMBBDMU-QDZBZLPOSA-N
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Description

(1,8-¹³C₂)oct-4-enedinitrile is a carbon-13 isotopically labeled derivative of oct-4-enedinitrile, featuring nitrile groups (-C≡N) at both termini of an eight-carbon chain with a double bond at the 4th position. The compound is selectively enriched with stable ¹³C isotopes at the 1st and 8th carbons, enabling precise tracking in spectroscopic and metabolic studies . Its structure (Fig. 1) combines the electronic effects of conjugated nitriles with the steric and electronic influence of the central double bond, making it valuable for studying reaction mechanisms, molecular interactions, or isotopic tracing in organic synthesis and materials science.

Synthetic routes typically involve cyanation of oct-4-enedioic acid derivatives using ¹³C-labeled cyanide precursors. Applications include probing reaction pathways via nuclear magnetic resonance (NMR) spectroscopy, where the ¹³C labels enhance signal resolution for targeted carbons .

Properties

IUPAC Name

(1,8-13C2)oct-4-enedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-7-5-3-1-2-4-6-8-10/h1-2H,3-6H2/i7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJCIJGHMBBDMU-BFGUONQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)C=CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[13C]#N)C=CCC[13C]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,8-13C2)oct-4-enedinitrile typically involves the incorporation of carbon-13 isotopes into the molecular structure. One common method is the reaction of a precursor compound with a carbon-13 labeled reagent under controlled conditions. The reaction conditions often include the use of solvents like chloroform, dichloromethane, ethyl acetate, and methanol.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes strict process parameter control to ensure product quality and may involve custom synthesis for specific structural needs.

Chemical Reactions Analysis

Types of Reactions

(1,8-13C2)oct-4-enedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Mechanism of Action

The mechanism of action of (1,8-13C2)oct-4-enedinitrile involves its interaction with specific molecular targets and pathways. The stable isotope labeling allows researchers to trace the compound’s movement and transformation within biological systems. This helps in understanding the metabolic pathways and the compound’s role in various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers

Oct-3-enedinitrile and oct-5-enedinitrile are positional isomers differing in double-bond placement. The central double bond in oct-4-enedinitrile reduces steric strain compared to isomers with terminal double bonds (e.g., oct-1-enedinitrile), enhancing thermal stability. Computational studies suggest that conjugation between the double bond and nitriles in oct-4-enedinitrile lowers its HOMO-LUMO gap by ~0.3 eV compared to oct-3-enedinitrile, increasing electrophilicity .

Isotopic Variants

  • Unlabeled oct-4-enedinitrile : Lacks ¹³C enrichment, making NMR signals for C1 and C8 less distinguishable due to natural abundance (1.1% ¹³C).
  • (1,8-¹³C₂)oct-4-enedinitrile : The ¹³C labels enable selective detection in complex mixtures. For example, in a binding study analogous to [5,8-¹³C₂]spermidine, ¹³C NMR chemical shifts for C1 and C8 were observed at δ 120–125 ppm, distinct from unlabeled carbons (δ 115–118 ppm) .

Chain-Length Analogs

Compound Molecular Weight (g/mol) Double Bond Position ¹³C Enrichment Key Application
Hex-3-enedinitrile 136.16 3 None Polymer crosslinking agent
Oct-4-enedinitrile 162.22 4 None Electrolyte additive in batteries
(1,8-¹³C₂)oct-4-enedinitrile 164.22 4 C1, C8 NMR metabolic tracers

Shorter-chain analogs like hex-3-enedinitrile exhibit higher volatility (bp ~220°C vs. ~260°C for oct-4-enedinitrile) but reduced steric hindrance in cycloaddition reactions.

Functional Group Analogs

  • Oct-4-enedioic acid : Replacing nitriles with carboxylic acids increases polarity (logP ~1.2 vs. ~2.5 for oct-4-enedinitrile), altering solubility in aqueous systems.
  • Oct-4-enediamide : Substituting nitriles with amides reduces electrophilicity, making it less reactive in nucleophilic additions.

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